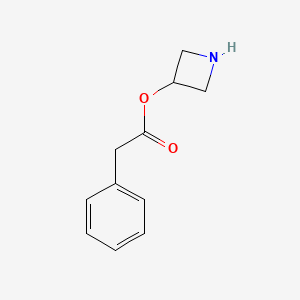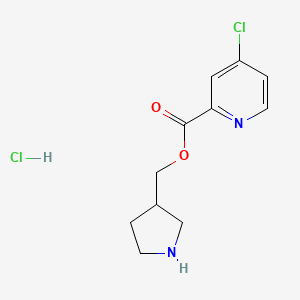
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of compounds similar to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride has been discussed in the literature . Pyrrolidine, a five-membered nitrogen heterocycle, is often used by medicinal chemists to create compounds for treating human diseases . The synthesis strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Heterocycle-Based Molecules: A study involved the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, using a reduction reaction and characterizing its properties for potential applications in non-linear optics and drug development (Murthy et al., 2017).
Catalysis and Reaction Mechanisms
- Recyclable Catalyst in Acylation of Alcohols: 4-(N,N-Dimethylamino)pyridine hydrochloride, a closely related compound, was used as a catalyst in the acylation of inert alcohols, demonstrating its potential in organic synthesis (Liu et al., 2014).
Synthesis of Intermediates
- Synthesis of Key Intermediates: A study describes the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, indicating the role of similar compounds in the development of agricultural chemicals (Wen-bo, 2011).
Crystal Engineering and Coordination Networks
- Nonlinear Optical Materials: The development of Zinc(II) and Cadmium(II) coordination networks using pyridinecarboxylate, which is structurally related to the compound of interest, showcased its utility in the synthesis of nonlinear optical materials (Evans & Lin, 2001).
Molecular Modeling and Drug Development
- Molecular Modeling in Drug Development: A study explored the synthesis of 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines, related to the compound , for their potential in binding to nicotinic acetylcholine receptors, demonstrating the compound's relevance in drug development and molecular modeling (Koren et al., 1998).
Anticancer Properties
- Effect on Cancer Cells: Research into the synthesis of new heterocyclic derivatives, including those related to 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, showed efficient inhibition of cancer cells, indicating potential therapeutic applications (Nief et al., 2018).
Safety and Hazards
Orientations Futures
Given the limited information available on 3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, future research could focus on its synthesis, properties, and potential applications. The compound could be explored for its potential in drug discovery, given the interest in pyrrolidine-based compounds .
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c12-9-2-4-14-10(5-9)11(15)16-7-8-1-3-13-6-8;/h2,4-5,8,13H,1,3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQUOPRJYKYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)

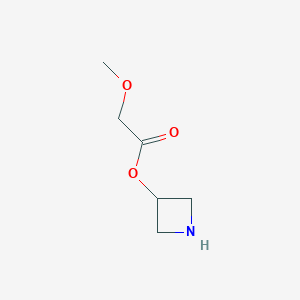


![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
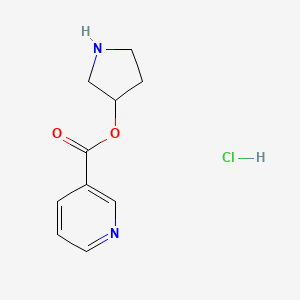
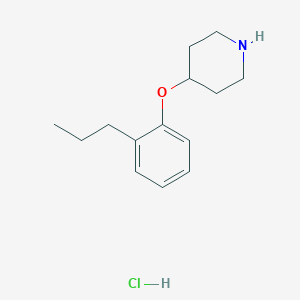
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
